Fluensulfone

Description

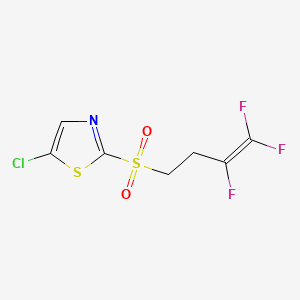

a nematicide; structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-2-(3,4,4-trifluorobut-3-enylsulfonyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2S2/c8-5-3-12-7(15-5)16(13,14)2-1-4(9)6(10)11/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNMWAPKHUGZGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)S(=O)(=O)CCC(=C(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058054 | |

| Record name | Fluensulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318290-98-1 | |

| Record name | Fluensulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318290-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluensulfone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0318290981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluensulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-(3,4,4-trifluorobut-3-enylsulfonyl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUENSULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7V6200877 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Fluensulfone

Introduction

This compound is a nematicide belonging to the fluoroalkenyl thioether chemical class, first discovered by Bayer CropScience and subsequently introduced to the market by ADAMA Agricultural Solutions.[1][2] It represents a significant advancement in crop protection due to its efficacy against a wide range of plant-parasitic nematodes, coupled with a reduced environmental impact and lower toxicity to non-target organisms compared to older nematicides like methyl bromide, organophosphates, and carbamates.[3][4] this compound's chemical name is 5-chloro-2-(3,4,4-trifluorobut-3-en-1-ylsulfonyl)-1,3-thiazole.[5] Its mode of action is distinct from existing anticholinesterase and macrocyclic lactone nematicides, making it a valuable tool for resistance management.[3][4]

Synthesis Pathway of this compound

The synthesis of this compound, as described in the original patent by Bayer CropScience, involves a multi-step process commencing with the alkylation of 2-mercaptothiazole.[1] This is followed by chlorination and a subsequent oxidation of the sulfide to a sulfone.[1]

A key step in the synthesis is the oxidation of the thioether intermediate to the final sulfone. A patented method by Bayer CropScience utilizes Oxone for this transformation, achieving a high yield and purity.[1]

Experimental Protocols

Synthesis of this compound

A detailed synthesis of this compound has been outlined, starting from 2-mercaptothiazole.[1]

Step 1: Alkylation

-

2-mercaptothiazole is alkylated using 4-bromo-1,1,2-trifluorobutene to yield the thiazole intermediate.[1]

Step 2: Chlorination

-

The resulting thiazole intermediate from Step 1 is then chlorinated.[1]

Step 3: Oxidation

-

The sulfide functional group of the chlorinated thiazole is oxidized to a sulfone. This can be achieved using hydrogen peroxide in the presence of acetic acid.[1]

-

Alternative Patented Oxidation: A method patented by Bayer CropScience in 2002 details the use of Oxone as the oxidant.[1]

-

The thioether is first oxidized to the sulfoxide using 1.16 equivalents of Oxone in a methanol-water mixture at 20°C for 2 hours.[1]

-

Subsequently, 1.14 equivalents of Oxone are added, and the pH is maintained between 8 and 9 with 4N NaOH at 20°C for 80 minutes.[1] This process yields this compound with a purity of 97.6% and a yield of 92.2%.[1]

-

Quantitative Data

Table 1: Synthesis Reaction Parameters for the Oxidation Step

| Parameter | Value | Reference |

| Oxidant | Oxone | [1] |

| Solvent | Methanol-Water | [1] |

| Temperature | 20 °C | [1] |

| Reaction Time | 2 hours (sulfoxide), 80 minutes (sulfone) | [1] |

| Yield | 92.2% | [1] |

| Purity | 97.6% | [1] |

Table 2: Acute Toxicity of this compound in Rats

| Route | LD50/LC50 | Species | Reference |

| Oral | 671 mg/kg bw | Rat | |

| Dermal | >2000 mg/kg bw | Rat | |

| Inhalation (4-hr) | >5.1 mg/L | Rat |

Table 3: Nematicidal Efficacy of this compound

| Nematode Species | Application Rate | Efficacy | Reference |

| Globodera pallida (Potato Cyst Nematode) | 5.05 kg AI ha⁻¹ | Lowered multiplication rate (P < 0.001) and final population density (P = 0.006) | [6] |

| Meloidogyne incognita (Root-Knot Nematode) | 2.25 L ha⁻¹ | Reduced nematode population by 76-78% and damage by 72-80% at 60 days after sowing. | [7] |

| Meloidogyne incognita | Foliar spray (12 g/liter ) | 99% reduction in root nematode infestation on tomato. | [8] |

| Meloidogyne incognita | Soil drench | 97% reduction in root nematode infestation on tomato. | [8] |

Mode of Action

The precise mode of action of this compound is still under investigation; however, it is known to be distinct from that of organophosphates, carbamates, and macrocyclic lactones.[3][4] Studies on the model organism Caenorhabditis elegans and various plant-parasitic nematodes have revealed that this compound exerts pleiotropic effects, leading to the inhibition of several vital functions.[3][9]

Key observations regarding its mode of action include:

-

Pleiotropic Effects: this compound inhibits development, egg-laying, egg-hatching, feeding, and locomotion in nematodes.[3]

-

Distinct from Other Nematicides: The inhibition of motility caused by this compound is not accompanied by the hypercontraction characteristic of organophosphates and carbamates.[3] Furthermore, C. elegans mutants resistant to aldicarb (a carbamate) and ivermectin (a macrocyclic lactone) remain susceptible to this compound.[3]

-

Potential Target: It has been postulated that the mode of action may be related to the inhibition of medium-chain acyl-coenzyme A dehydrogenases.[1]

-

Gene Expression: this compound exposure in Meloidogyne incognita leads to significant downregulation of neuropeptidergic genes, as well as genes related to chemosensation, esophageal gland secretion, parasitism, and fatty acid metabolism.[9]

Conclusion

This compound is a promising nematicide with a novel mode of action that provides an effective solution for managing plant-parasitic nematodes. Its synthesis pathway is well-established, and it exhibits favorable toxicological and environmental profiles compared to many older nematicides. Further research into its precise molecular targets will likely lead to the development of even more selective and effective crop protection agents.

References

- 1. What is the synthesis of the nematicide this compound?_Chemicalbook [chemicalbook.com]

- 2. This compound (Ref: BYI 01921) [sitem.herts.ac.uk]

- 3. This compound is a nematicide with a mode of action distinct from anticholinesterases and macrocyclic lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apps.who.int [apps.who.int]

- 6. Field evaluation of the nematicide this compound for control of the potato cyst nematode Globodera pallida - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Systemic Activity and Phytotoxicity of this compound in Vegetable Transplants Infected by Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of this compound on different functional genes of root-knot nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]

Fluensulfone chemical properties and CAS number

An In-depth Technical Guide to Fluensulfone: Chemical Properties and Methodologies

Introduction

This compound is a nematicide belonging to the fluoroalkenyl thioether group, distinguished by its unique mode of action and reduced environmental impact compared to older nematicides like organophosphates and carbamates.[1][2] It is effective against a variety of plant-parasitic nematodes, including species of Meloidogyne (root-knot nematodes), making it a significant compound in agriculture.[3][4] This document provides a comprehensive overview of the chemical properties of this compound, its CAS number, and detailed experimental protocols for its synthesis and analysis.

Chemical Properties and Identification

This compound is an organofluorine, organochlorine pesticide that is a member of the 1,3-thiazole class.[5][][7] It is a yellow-colored, resin-like solid with a characteristic odor.[5] The compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, with a solubility of approximately 30 mg/ml in each.[5][8]

Quantitative Chemical Data

| Property | Value | Source(s) |

| CAS Registry Number | 318290-98-1 | [5][8][9][10][11] |

| Molecular Formula | C₇H₅ClF₃NO₂S₂ | [][7][8][11] |

| Molecular Weight | 291.7 g/mol | [][7][8][11] |

| IUPAC Name | 5-chloro-2-(3,4,4-trifluorobut-3-enylsulfonyl)-1,3-thiazole | [7][12] |

| Canonical SMILES | ClC1=CN=C(S(CC/C(F)=C(F)\F)(=O)=O)S1 | [8][9] |

| InChI Key | XSNMWAPKHUGZGQ-UHFFFAOYSA-N | [][8][12] |

| Purity (Technical Grade) | ≥ 957 g/kg | [11] |

Mechanism of Action

The mode of action for this compound is distinct from that of anticholinesterase compounds (organophosphates, carbamates) and macrocyclic lactones.[1][4] Studies on the model organism Caenorhabditis elegans show that this compound exerts pleiotropic effects, leading to the inhibition of development, feeding, locomotion, egg-laying, and egg-hatching.[1][9] Notably, the inhibition of motility is not accompanied by the hypercontraction characteristic of organophosphates.[1][2] While the precise molecular target remains under investigation, it has been suggested that its mechanism may involve the inhibition of medium-chain acyl-coenzyme A dehydrogenases.[3]

Experimental Protocols

Synthesis of this compound

A synthetic route for this compound has been described, starting from the alkylation of 2-mercaptothiazole.[3]

Methodology:

-

Alkylation: 2-mercaptothiazole is alkylated using 4-bromo-1,1,2-trifluorobutene to yield the intermediate thiazole (234).[3]

-

Chlorination: The resulting thiazole is subsequently chlorinated.[3]

-

Oxidation: The sulfide functional group is oxidized to the corresponding sulfone. This can be achieved using:

-

Method A: Hydrogen peroxide in the presence of acetic acid.[3]

-

Method B (Patented): Using Oxone as the oxidant. This involves a two-step process:

-

Analytical Methods for Detection

Several methods have been developed for the detection and quantification of this compound and its metabolites, such as 3,4,4-trifluorobut-3-en-1-ylsulfonic acid (metabolite BSA), in various matrices like agricultural products and soil.[13][14] A common approach involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15]

General Methodology (LC-MS/MS):

-

Extraction:

-

For Agricultural Products (Vegetables/Fruits): The sample (20.0 g) is homogenized with 100 mL of acetonitrile. The mixture is centrifuged, and the supernatant is collected. The process is repeated with an additional 50 mL of acetonitrile, and the supernatants are combined.[13]

-

For Soil: Samples are extracted with a mixture of acetonitrile and water.[14][15]

-

-

Clean-up:

-

The extract is concentrated at a temperature below 40°C.[13]

-

Solid-phase extraction (SPE) is often employed for cleanup. For agricultural products, a trimethylammonium group-modified methacrylate polymer mini-column may be used.[13] For soil extracts, other SPE cartridges are utilized.[14] A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by purification with multi-walled carbon nanotubes (MWCNTs) has also been reported for soil samples.[15][16]

-

-

Analysis and Quantification:

-

The final prepared solution is analyzed by LC-MS/MS or UHPLC-MS/MS.[13][15]

-

Quantification is performed by creating a calibration curve from standard solutions of this compound and its metabolites.[13] The limit of quantitation (LOQ) for this compound in agricultural products and soil has been reported as low as 0.005 mg/kg and 0.01 ppm, respectively.[13][14]

-

References

- 1. This compound is a nematicide with a mode of action distinct from anticholinesterases and macrocyclic lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the synthesis of the nematicide this compound?_Chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 318290-98-1 [chemicalbook.com]

- 7. This compound | C7H5ClF3NO2S2 | CID 11534927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. glpbio.com [glpbio.com]

- 10. CAS 318290-98-1: this compound | CymitQuimica [cymitquimica.com]

- 11. apvma.gov.au [apvma.gov.au]

- 12. This compound (Ref: BYI 01921) [sitem.herts.ac.uk]

- 13. mhlw.go.jp [mhlw.go.jp]

- 14. epa.gov [epa.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. researchgate.net [researchgate.net]

Fluensulfone's Mechanism of Action in Nematodes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluensulfone is a nematicide belonging to the fluoroalkenyl thioether chemical class, demonstrating a distinct mode of action compared to traditional nematicides like organophosphates, carbamates, and macrocyclic lactones.[1][2] This guide provides an in-depth technical overview of the current understanding of this compound's mechanism of action in nematodes, with a focus on experimental data and methodologies. Its unique properties make it a promising candidate for crop protection, particularly as resistance to existing nematicides grows.[1] this compound has been shown to be effective against a range of plant-parasitic nematodes (PPNs), including root-knot nematodes (Meloidogyne spp.).[3][4]

Core Physiological and Behavioral Effects

This compound induces a range of detrimental effects on nematodes, ultimately leading to mortality. These effects are typically slow in onset and concentration-dependent.[3] The primary consequences of exposure include:

-

Inhibition of Motility: A key characteristic of this compound's action is the induction of a non-spastic, 'rod-shaped' paralysis, which is distinct from the hypercontractile paralysis caused by cholinesterase inhibitors.[5] An initial phase of excitation may precede the gross inhibition of movement.[1][2]

-

Cessation of Feeding: this compound significantly impacts feeding behavior.[1][3] Electrophysiological studies on the model organism Caenorhabditis elegans reveal complex, dose-dependent effects on the pharyngeal pumping, with lower concentrations causing excitation and higher concentrations leading to inhibition.[6][7][8] This disruption of feeding is a critical aspect of its nematicidal activity.

-

Developmental and Reproductive Disruption: The chemical interferes with nematode development, egg-laying, and egg-hatching.[1][2][3] Embryonic and larval stages of C. elegans have been shown to be particularly susceptible.[5]

-

Metabolic and Tissue Integrity Disruption: Studies suggest that this compound may interfere with metabolic processes, particularly lipid metabolism, leading to an increase in lipid content and subsequent loss of cell viability and tissue degeneration.[5][9]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound on different nematode species.

Table 1: Nematicidal Activity of this compound

| Nematode Species | Concentration | Exposure Time | Effect | Reference |

| Meloidogyne javanica (J2s) | ≥3.4 µM | 12-48 hr | Irreversible nematicidal activity | [6] |

| Meloidogyne javanica (J2s) | 3.4 µM | 48 hr | ≥80% mortality, chronic, non-spastic paralysis | [6] |

| Meloidogyne incognita | 2 and 2.25 L/ha | 30 days after sowing | 73.8-90.5% reduction in population | [10] |

| Meloidogyne incognita | 2 and 2.25 L/ha | 60 days after sowing | 76-78% reduction in population | [10] |

| Caenorhabditis elegans | ≥100-fold higher than for M. javanica | - | Nematicidal activity | [6][7] |

Table 2: Effects of this compound on Nematode Behavior and Physiology

| Nematode Species | Concentration | Observed Effect | Reference |

| Globodera pallida | - | Progressive immobilization of pre-parasitic J2s | [5] |

| Caenorhabditis elegans | Low concentrations | Excitation of pharyngeal activity | [6][7][8] |

| Caenorhabditis elegans | High concentrations | Inhibition of pharyngeal activity | [6][7][8] |

| Globodera pallida | - | Stimulation of stylet activity and blockage of 5-HT-stimulated activity | [6][8] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments cited in the literature.

Nematode Culture and Maintenance

-

Caenorhabditis elegans : Wild-type (N2) and mutant strains are typically maintained on Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50 as a food source. Cultures are incubated at 20°C.

-

Plant-Parasitic Nematodes (e.g., Meloidogyne spp.) : These are often maintained on susceptible host plants, such as tomato (Solanum lycopersicum), in a greenhouse environment.

This compound Preparation and Application

-

Stock Solutions : this compound is typically dissolved in a suitable solvent, such as acetone or dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Working Solutions : For experiments, the stock solution is diluted in the appropriate medium (e.g., M9 buffer for C. elegans, water for soil application) to the desired final concentration. The final solvent concentration is kept low (e.g., ≤0.5% acetone) to avoid solvent-induced effects.[2]

Behavioral Assays

-

Motility/Paralysis Assay :

-

Synchronized populations of nematodes (e.g., L4 stage) are washed off NGM plates with M9 buffer.

-

Nematodes are transferred to the wells of a multi-well plate containing different concentrations of this compound in M9 buffer.

-

At specified time points, the number of motile and paralyzed nematodes is counted under a dissecting microscope. A nematode is considered paralyzed if it does not move when prodded with a platinum wire.

-

-

Pharyngeal Pumping Assay (Electropharyngeogram - EPG) :

-

An adult nematode is placed in a recording chamber with its pharynx positioned between two electrodes.

-

The electrical signals associated with pharyngeal muscle contractions are recorded.

-

A baseline recording is taken, after which this compound at various concentrations is perfused into the chamber.

-

Changes in the frequency and pattern of pharyngeal pumping are analyzed.

-

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

-

Nematodes are exposed to different concentrations of this compound for specific durations (e.g., 5 and 10 hours).[5]

-

Total RNA is extracted from the treated nematodes using a suitable kit.

-

cDNA is synthesized from the extracted RNA.

-

qPCR is performed using primers specific for target genes (e.g., those involved in neurotransmission, metabolism, and stress response).

-

Gene expression levels are normalized to a reference gene, and the relative fold change in expression is calculated.[5]

Proposed Mechanism of Action and Signaling Pathways

While the precise molecular target of this compound remains to be definitively identified, evidence suggests that it disrupts neuronal signaling and metabolic pathways. A reverse genetics approach in C. elegans did not pinpoint a specific target but confirmed its novel mechanism of action.[6][7]

Interference with Neuronal Signaling

This compound's effects on motility and feeding strongly point to a neurological target. The initial excitatory phase followed by inhibition is a common characteristic of compounds acting on ion channels or neurotransmitter systems.[1][2] Studies on G. pallida and C. elegans suggest an interaction with serotonergic (5-HT) signaling pathways, as this compound was found to stimulate stylet and pharyngeal activity and block 5-HT-stimulated activity.[6][8]

Caption: Proposed signaling pathway affected by this compound in nematodes.

Metabolic Disruption

In addition to its neurotoxic effects, this compound appears to disrupt fundamental metabolic processes. The observation of increased lipid content and tissue degeneration suggests an impairment of energy metabolism.[9] This could be a secondary consequence of the neurological effects or indicate a separate, parallel mechanism of action. Transcriptional analysis in M. incognita showed significant downregulation of genes involved in fatty acid metabolism.[5][11]

Experimental and Logical Workflows

Caption: General experimental workflow for assessing this compound's nematicidal effects.

Caption: Logical relationships in this compound's mechanism of action.

Conclusion

This compound represents a significant advancement in nematicide development due to its novel mode of action. While its precise molecular target is still under investigation, the current body of research clearly indicates that it disrupts critical neuronal and metabolic functions in nematodes. This leads to a cascade of physiological and behavioral impairments, culminating in cessation of feeding, paralysis, and death. Further research, particularly utilizing advanced techniques in molecular biology and electrophysiology, will be instrumental in fully elucidating the specific receptor or channel interactions and downstream signaling pathways affected by this potent nematicide. This knowledge will not only enhance our understanding of nematode biology but also aid in the development of more targeted and sustainable pest management strategies.

References

- 1. This compound is a nematicide with a mode of action distinct from anticholinesterases and macrocyclic lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apvma.gov.au [apvma.gov.au]

- 4. What is the synthesis of the nematicide this compound?_Chemicalbook [chemicalbook.com]

- 5. Effect of this compound on different functional genes of root-knot nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mode of action studies on the nematicide this compound - ePrints Soton [eprints.soton.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. horizonepublishing.com [horizonepublishing.com]

- 10. Effect of this compound on Meloidogyne incognita in onion crop [scielo.org.mx]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fluensulfone: Molecular Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nematicide fluensulfone, focusing on its core molecular features, physicochemical properties, and current understanding of its mechanism of action. The information is tailored for a scientific audience and is presented to facilitate further research and development.

Molecular Identity and Structure

This compound is a novel nematicide belonging to the fluoroalkenyl thioether chemical class.[1] Its unique structure is central to its biological activity.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-chloro-2-(3,4,4-trifluorobut-3-en-1-ylsulfonyl)-1,3-thiazole .[2][3][4][5]

Molecular Structure

The molecular structure of this compound is characterized by a central 1,3-thiazole ring substituted with a chloro group and a 3,4,4-trifluorobut-3-enylsulfonyl group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation development, environmental fate studies, and toxicological assessments.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClF₃NO₂S₂ | [1][4][5] |

| Molecular Weight | 291.7 g/mol | [1][4] |

| Appearance | Yellow to brown oil/resin-like solid | [5][6] |

| Melting Point | 34 °C | [6] |

| Boiling Point | 375.5 ± 52.0 °C (Predicted) | [6] |

| Density | 1.577 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (approx. 30 mg/mL). | [6][7] |

Experimental Protocols

Synthesis of this compound

A general synthesis pathway for this compound has been described, originating from a patent by Bayer CropScience.[2] The process involves a multi-step chemical synthesis:

-

Alkylation: The synthesis begins with the alkylation of 2-mercaptothiazole with 4-bromo-1,1,2-trifluorobutene.[2]

-

Chlorination: The resulting thiazole intermediate is then chlorinated.[2]

-

Oxidation: The final step is the oxidation of the sulfide to a sulfone. This can be achieved using hydrogen peroxide in the presence of acetic acid or with Oxone as the oxidant.[2]

Analytical Method for this compound and its Metabolites in Soil

A validated analytical method for the quantification of this compound and its primary metabolites (butene sulfonic acid and thiazole sulfonic acid) in soil has been established using liquid chromatography with tandem mass spectrometry (LC-MS/MS).[4][8]

Methodology Overview:

-

Extraction: Soil samples are extracted with an acetonitrile/water mixture.[4][8]

-

Cleanup: The extract undergoes solid-phase extraction (SPE) for cleanup.[4]

-

Analysis: The final samples are analyzed by LC-MS/MS for the quantification of this compound and its metabolites.[4]

-

Quantification: A calibration curve is generated using standard solutions of this compound and its metabolites to quantify their concentrations in the samples.[3]

Mechanism of Action and Biological Effects

The mode of action of this compound is distinct from other major classes of nematicides, such as organophosphates and carbamates.[1][2] While the precise molecular target is still under investigation, research has elucidated its multifaceted effects on nematode physiology.[9][10]

This compound exhibits pleiotropic effects on nematodes, leading to:

Studies on the model organism Caenorhabditis elegans have been instrumental in characterizing these effects. It has been observed that an initial phase of excitation in feeding and locomotion is followed by profound inhibition.[1]

The following diagram illustrates the proposed logical flow of this compound's impact on nematodes, highlighting its unique mechanism compared to established nematicide classes.

Research suggests a possible interaction of this compound with 5-HT (serotonin) signaling pathways and potential interference by G-protein-coupled receptor (GPCR) kinase activity, which may underlie its effects on stylet thrusting and pharyngeal pumping in nematodes.[10] However, further investigation is required to fully elucidate the specific molecular targets and signaling cascades involved in this compound's nematicidal activity.

References

- 1. This compound is a nematicide with a mode of action distinct from anticholinesterases and macrocyclic lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the synthesis of the nematicide this compound?_Chemicalbook [chemicalbook.com]

- 3. mhlw.go.jp [mhlw.go.jp]

- 4. epa.gov [epa.gov]

- 5. epa.gov [epa.gov]

- 6. This compound | 318290-98-1 [chemicalbook.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. apvma.gov.au [apvma.gov.au]

- 10. Effect of this compound on different functional genes of root-knot nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]

Fluensulfone: A Technical Guide to a Fluoroalkenyl Nematicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluensulfone is a nematicide belonging to the fluoroalkenyl thioether chemical class, offering a distinct mode of action compared to traditional organophosphate and carbamate nematicides.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its core scientific attributes, including its nematicidal activity, mechanism of action, and the experimental methodologies used to characterize its effects.

Nematicidal Activity

This compound has demonstrated significant efficacy against a range of plant-parasitic nematodes, most notably species within the genera Meloidogyne (root-knot nematodes) and Globodera (potato cyst nematodes).[3][4] Its activity is characterized by irreversible paralysis and inhibition of key life-stage transitions.[5]

Quantitative Efficacy Data

The following tables summarize the reported efficacy of this compound against various nematode species under different experimental conditions.

| Nematode Species | Life Stage | Exposure Time | EC50 / LC50 | Units | Reference |

| Meloidogyne javanica | J2 | 17 h | LC50: < 4 | mg/L | [6] |

| Meloidogyne incognita | J2 | 17 h | LC50: < 4 | mg/L | [6] |

| Meloidogyne enterolobii | J2 | 48 h | EC50: 22.335 | mg/L | |

| Globodera pallida | J2 | - | - | - | [1] |

| Caenorhabditis elegans | L2/L3 | 24 h | Threshold for mortality: 100-300 | µM | [7] |

Table 1: In Vitro Nematicidal Activity of this compound. J2 refers to second-stage juveniles.

Mode of Action

This compound's mode of action is multifaceted, impacting nematode physiology in several key areas. It is crucial to note that its mechanism is distinct from acetylcholinesterase inhibitors.[2] The primary effects observed are disruption of metabolic processes, particularly lipid metabolism, and interference with neuronal signaling pathways.

Metabolic Disruption

A significant aspect of this compound's nematicidal activity is its induction of a progressive metabolic insult in nematodes.[1] This is characterized by an inability to utilize lipid stores, leading to a decline in cell viability and eventual death.[1]

dot

Caption: Proposed metabolic disruption pathway by this compound in nematodes.

Neuronal Effects and Signaling Pathways

This compound exhibits complex effects on the nematode nervous system, leading to an initial phase of excitation followed by gross inhibition of feeding and locomotion.[2] While the precise molecular targets are still under investigation, evidence suggests an interaction with serotonin (5-HT) signaling pathways.[8]

dot

Caption: Overview of this compound's impact on nematode neuronal signaling.

Experimental Protocols

This section details the methodologies employed in key studies to evaluate the effects of this compound.

Nematode Motility Assay

This assay is fundamental for assessing the direct impact of this compound on nematode movement.

Objective: To quantify the effect of this compound on the motility of second-stage juveniles (J2s).

Materials:

-

This compound stock solution

-

Nematode culture (e.g., Meloidogyne javanica J2s)

-

Multi-well plates (e.g., 96-well)

-

Microscope

-

Pluronic gel F-127 (for some protocols)

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in water or a suitable buffer.

-

Dispense a known number of J2s (e.g., 50-100) into each well of a multi-well plate.

-

Add the this compound dilutions to the wells to achieve the final desired concentrations. Include a solvent control.

-

Incubate the plates at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 17, 24, or 48 hours).

-

Observe the nematodes under a microscope and score for motility. Immotile nematodes are those that do not exhibit body movement, either spontaneously or in response to a gentle probe.

-

Calculate the percentage of immobilized nematodes for each concentration.

-

Determine the EC50 or LC50 value using appropriate statistical software.

dot

Caption: Workflow for a typical nematode motility assay.

Egg Hatching Assay

This assay evaluates the effect of this compound on the viability and development of nematode eggs.

Objective: To determine the inhibitory effect of this compound on the hatching of nematode eggs.

Materials:

-

This compound stock solution

-

Nematode egg masses (e.g., Globodera pallida cysts)

-

Multi-well plates or small petri dishes

-

Hatching stimulant (e.g., potato root diffusate for G. pallida)

-

Microscope

Procedure:

-

Prepare serial dilutions of this compound.

-

Place a known number of nematode eggs or egg masses into each well or dish.

-

Add the this compound dilutions.

-

For species requiring a hatching stimulant, add it to the wells.

-

Incubate under appropriate conditions.

-

At specified time points, count the number of hatched juveniles.

-

Calculate the percentage of hatch inhibition relative to the control.

dot

Caption: Workflow for a nematode egg hatching assay.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to investigate the molecular mechanisms underlying this compound's effects by measuring changes in gene expression.

Objective: To quantify the relative expression of target genes in nematodes exposed to this compound.

Materials:

-

This compound

-

Nematode culture (e.g., Meloidogyne incognita J2s)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR instrument and reagents (e.g., SYBR Green)

-

Primers for target and reference genes

Procedure:

-

Expose nematodes to different concentrations of this compound (e.g., 10, 50, 100 ppm) for specific durations (e.g., 5 and 10 hours).[9]

-

Extract total RNA from the treated and control nematodes.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for the genes of interest (e.g., those involved in metabolism, neurotransmission, and parasitism) and one or more stably expressed reference genes.

-

Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in the treated samples relative to the control.

Staining for Metabolic Viability and Lipid Content

These staining methods provide visual evidence of this compound's impact on nematode metabolism.

MTT Staining for Cell Viability:

-

Principle: The tetrazolium dye MTT is reduced by metabolically active cells to a purple formazan product.

-

Procedure: Incubate this compound-treated nematodes in a solution of MTT. The intensity of the purple color is indicative of cell viability.

Nile Red Staining for Lipid Droplets:

-

Principle: Nile Red is a fluorescent dye that specifically stains neutral lipids.

-

Procedure: Treat nematodes with this compound, then stain with Nile Red solution. Observe under a fluorescence microscope to visualize the accumulation of lipid droplets.

Conclusion

This compound represents a significant advancement in nematicide development, offering a unique mode of action that circumvents resistance to older classes of compounds. Its primary mechanism involves the disruption of nematode metabolism, particularly lipid utilization, and interference with neuronal signaling pathways. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and to screen for novel nematicidal compounds. Further research is warranted to fully elucidate the specific molecular targets of this compound, which will undoubtedly pave the way for the development of next-generation, highly targeted, and environmentally compatible nematicides.

References

- 1. Progressive metabolic impairment underlies the novel nematicidal action of this compound on the potato cyst nematode Globodera pallida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a nematicide with a mode of action distinct from anticholinesterases and macrocyclic lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Field evaluation of the nematicide this compound for control of the potato cyst nematode Globodera pallida - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of this compound and fluopyram on the mobility and infection of second-stage juveniles of Meloidogyne incognita and M. javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Effect of this compound on different functional genes of root-knot nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicology Profile of Fluensulfone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluensulfone is a nematicide belonging to the fluoroalkenyl thioether class, distinguished by its unique mechanism of action against plant-parasitic nematodes. This document provides a comprehensive overview of its toxicological profile, drawing from a wide range of studies conducted in various species. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and pesticide evaluation. This compound exhibits moderate acute oral toxicity and low acute dermal and inhalation toxicity. Chronic exposure studies have identified the hematopoietic system as a primary target. Notably, this compound's nematicidal activity is not based on the inhibition of acetylcholinesterase, the target of many traditional nematicides, but rather on a novel mechanism involving the disruption of nematode metabolism and cellular function. This guide summarizes key toxicological data, outlines experimental methodologies based on established international guidelines, and provides visual representations of its metabolic fate and proposed mechanism of action.

Acute Toxicity Profile

This compound demonstrates a low to moderate acute toxicity profile across various routes of exposure in animal models. The following tables summarize the key quantitative data from acute toxicity studies.

Table 1: Acute Lethal Dose (LD50) and Lethal Concentration (LC50) of this compound

| Species | Route of Exposure | Vehicle | LD50/LC50 | Toxicity Category | Reference |

| Rat | Oral | Corn oil | >500 mg/kg bw | Moderate | [1][2] |

| Rat | Dermal | Not specified | >2000 mg/kg bw | Low | [3] |

| Rat | Inhalation (4-hour) | Not specified | >5.1 mg/L | Low | [3] |

Table 2: Acute Irritation and Sensitization Profile of this compound

| Species | Test | Outcome | Reference |

| Rabbit | Skin Irritation | Slight irritant | [3] |

| Rabbit | Eye Irritation | Not an irritant | [3] |

| Guinea Pig | Skin Sensitization (Maximisation Test) | Sensitizer | [3] |

Chronic Toxicity and Carcinogenicity

Long-term exposure to this compound has been evaluated in multiple species to determine its potential for chronic toxicity and carcinogenicity. The hematopoietic system has been identified as a primary target of this compound's activity.[4]

Table 3: No-Observed-Adverse-Effect-Level (NOAEL) from Chronic and Subchronic Studies

| Species | Study Duration | Route | NOAEL | Key Effects Observed at Higher Doses |

| Rat | 90-day | Dietary | 1.4 mg/kg bw/day | Effects on the hematopoietic system (increased white blood cells), decreased body weight.[4] |

| Dog | 90-day | Dietary | 3 mg/kg bw/day | Effects on the hematopoietic system (increased reticulocytes).[4] |

| Mouse | 18-month | Dietary | Not specified | Increased incidence of lung adenomas and carcinomas in females.[4] |

| Rat | 2-year | Dietary | 1.4 mg/kg bw/day | No evidence of carcinogenicity.[5] |

The Cancer Assessment Review Committee (CARC) has classified this compound as having "Suggestive Evidence of Carcinogenicity" based on the findings in female mice.[4] However, there was no evidence of carcinogenicity in a 2-year study in rats.[5]

Metabolism and Pharmacokinetics

Studies in rats have shown that this compound is metabolized and excreted. The primary metabolites are 3,4,4-trifluorobut-3-ene-1-sulfonic acid (BSA) and 5-chloro-1,3-thiazole-2-sulfonic acid (TSA).[6] These metabolites are considered to be of low toxicological concern. The parent compound reacts with glutathione, leading to the cleavage of the molecule.[5]

Nematicidal Mechanism of Action

This compound's nematicidal activity is distinct from that of organophosphate and carbamate nematicides, as it does not inhibit acetylcholinesterase.[7] Instead, it exerts its effects through a novel mechanism that leads to a progressive and irreversible impairment of nematode physiology.[7][8] Studies on the model organism Caenorhabditis elegans and the plant-parasitic nematode Globodera pallida have elucidated a sequence of events that culminate in nematode death.[8][9] This includes inhibition of motility, feeding, egg-laying, and development.[7][10] The underlying cause is believed to be a disruption of metabolic processes and an inability to access lipid stores.[8][9]

Recent research suggests that this compound's effects may be linked to the downregulation of genes involved in key physiological processes, including neurotransmission, chemosensation, and metabolism.[4][11][12]

Ecotoxicology

The environmental fate and ecotoxicological profile of this compound are critical for assessing its overall safety.

Table 4: Ecotoxicity of this compound

| Organism | Test Type | Endpoint | Value | Toxicity Classification |

| Freshwater Fish (Rainbow Trout) | 96-hour Acute | LC50 | 3.2 mg a.i./L (formulation) | Moderately toxic |

| Freshwater Invertebrate (Daphnia magna) | 48-hour Acute | EC50 | >100 mg/L | Practically non-toxic |

| Honeybee (Apis mellifera) | 48-hour Acute Contact | LD50 | >100 µ g/bee | Practically non-toxic |

| Earthworm (Eisenia fetida) | 14-day Acute | LC50 | 62 mg/kg soil | Moderately toxic |

| Green Algae (Pseudokirchneriella subcapitata) | 72-hour | EC50 | 0.025 mg/L | Highly toxic |

This compound is not expected to be persistent in the environment. In soil, it degrades with a half-life of approximately 25 days under aerobic conditions.[13] The major degradation products are the same as its primary metabolites, BSA and TSA.[13]

Experimental Protocols

The toxicological evaluation of this compound has been conducted in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the quality, consistency, and comparability of data across different laboratories and regulatory agencies.

General Principles of Toxicity Testing

The studies cited in this guide follow the general principles of Good Laboratory Practice (GLP) to ensure the reliability and integrity of the data. Key aspects of the experimental designs for the major toxicity studies are outlined below.

Acute Toxicity Studies (based on OECD Guideline 423)

-

Test Species: Typically Wistar rats.[14]

-

Administration: A single oral dose is administered via gavage.[14]

-

Dose Levels: A step-wise procedure is used with fixed dose levels (e.g., 300 and 2000 mg/kg body weight).[14]

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for 14 days post-dosing.[14]

-

Endpoints: Mortality, clinical signs, body weight changes, and gross necropsy findings.[14]

Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents (based on OECD Guideline 409)

-

Test Species: Commonly the Beagle dog.[15]

-

Administration: The test substance is administered daily in the diet or in capsules for 90 days.[15]

-

Dose Levels: At least three dose levels and a control group are used.[15]

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements, hematology, clinical chemistry, and urinalysis at specified intervals.[15]

-

Endpoints: NOAEL, target organ toxicity, and pathological changes observed at necropsy and through histopathology.[15]

Combined Chronic Toxicity/Carcinogenicity Studies (based on OECD Guideline 453)

-

Administration: The test substance is administered daily, usually in the diet, for 18-24 months.[16][17]

-

Dose Levels: At least three dose levels and a control group, with at least 50 animals per sex per group.[16][17]

-

Observations: Similar to the 90-day study but over a longer duration, with a focus on the development of neoplastic lesions.[16][17]

-

Endpoints: Chronic toxicity, carcinogenicity, tumor incidence and type, and NOAEL.[16][17]

Prenatal Developmental Toxicity Study (based on OECD Guideline 414)

-

Administration: The test substance is administered daily to pregnant females during the period of organogenesis.[18][19]

-

Dose Levels: At least three dose levels and a control group.[18][19]

-

Observations: Maternal clinical signs, body weight, and food consumption. Examination of uterine contents for implantations, resorptions, and fetal viability. Fetuses are examined for external, visceral, and skeletal abnormalities.[18][19]

-

Endpoints: Maternal toxicity, developmental toxicity (including teratogenicity), and NOAEL for both maternal and developmental effects.[18][19]

Analytical Methodology for Residue Analysis

The determination of this compound and its metabolites in environmental and biological matrices is crucial for exposure assessment. A common analytical approach involves:

-

Extraction: Samples (e.g., soil, water, agricultural products) are extracted using a solvent mixture such as acetonitrile and water.[6][13][20]

-

Cleanup: The extract is purified using techniques like solid-phase extraction (SPE) to remove interfering substances.[6][13]

-

Analysis: The final extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of this compound and its metabolites.[6][13][20]

Conclusion

The toxicological profile of this compound is well-characterized through a comprehensive set of studies conducted according to international guidelines. It exhibits low to moderate acute toxicity and its chronic effects are primarily targeted at the hematopoietic system. This compound is not considered to be a reproductive or developmental toxicant in the absence of maternal toxicity. While there is some evidence of carcinogenicity in female mice, this was not observed in rats. Its nematicidal mechanism of action is novel and involves the disruption of nematode metabolism, offering a different mode of action from many existing nematicides. The environmental fate of this compound is characterized by moderate persistence and varying toxicity to non-target organisms. This technical guide provides a detailed summary of the available data to support informed risk assessment and future research.

References

- 1. oecd.org [oecd.org]

- 2. Effect of this compound on Meloidogyne incognita in onion crop [scielo.org.mx]

- 3. Efficacy of Various Application Methods of this compound for Managing Root-knot Nematodes in Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apps.who.int [apps.who.int]

- 6. researchgate.net [researchgate.net]

- 7. This compound is a nematicide with a mode of action distinct from anticholinesterases and macrocyclic lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mode of action studies on the nematicide this compound - ePrints Soton [eprints.soton.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. epa.gov [epa.gov]

- 11. Effect of this compound on different functional genes of root-knot nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. epa.gov [epa.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. Short-term toxicity – 90-day oral (non-rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 16. Carcinogenicity OECD 453 - Toxicology IND Services [toxicology-ind.com]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. oecd.org [oecd.org]

- 20. mhlw.go.jp [mhlw.go.jp]

The unique mode of action of Fluensulfone compared to other nematicides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluensulfone represents a significant advancement in nematicide technology, offering a unique mode of action that sets it apart from traditional chemical classes such as organophosphates, carbamates, and avermectins. This technical guide provides an in-depth analysis of the distinct mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. Its unique profile, characterized by a slow onset of action leading to cessation of feeding, reduced motility, and developmental arrest, underscores its potential as a valuable tool in integrated pest management strategies, particularly in managing resistance to conventional nematicides.

Introduction

Plant-parasitic nematodes pose a significant threat to global agriculture, causing an estimated $125 billion in annual crop losses.[1] For decades, control of these microscopic pests has relied heavily on chemical nematicides. However, concerns over environmental impact and human health have led to the withdrawal of many effective products, creating a critical need for novel, safer, and more targeted solutions.[2] this compound, a member of the fluoroalkenyl thioether chemical class, has emerged as a promising alternative with a distinct toxicological and ecotoxicological profile.[3][4] This document elucidates the unique mode of action of this compound in comparison to other major nematicide classes.

The Distinctive Mode of Action of this compound

This compound's mode of action is fundamentally different from that of legacy nematicides. Unlike organophosphates and carbamates, it does not inhibit acetylcholinesterase, and its mechanism is also distinct from the avermectins, which target glutamate-gated chloride channels.[2][4][5] The effects of this compound are characterized by a slower onset, leading to a cascade of physiological and metabolic disruptions in the nematode.[1][6]

The primary effects of this compound on nematodes include:

-

Cessation of Feeding: A notable early symptom of this compound exposure is the inhibition of feeding behaviors, such as stylet thrusting.[1][5]

-

Reduced Motility: While not causing the hypercontraction typical of acetylcholinesterase inhibitors, this compound induces a progressive, irreversible paralysis, often resulting in a characteristic "rod-shaped" posture.[1][7]

-

Developmental Arrest: this compound significantly impacts nematode development, inhibiting egg hatching and causing developmental arrest in juvenile stages.[1][5][6]

-

Disruption of Lipid Metabolism: A key aspect of this compound's mode of action is its interference with lipid metabolism, leading to an inability to utilize stored lipids, cellular degeneration, and ultimately, death.[1][5][8]

Signaling Pathway of this compound

While the precise molecular target of this compound is still under investigation, evidence points towards a disruption of fundamental metabolic processes, particularly lipid metabolism. This disruption leads to a cascade of downstream effects culminating in nematode mortality.

Comparative Analysis with Other Nematicide Classes

The uniqueness of this compound's mode of action becomes evident when compared to other major nematicide classes.

Organophosphates and Carbamates

These traditional nematicides act as acetylcholinesterase (AChE) inhibitors. AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine at the neuromuscular junction. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, hypercontraction, paralysis, and rapid death of the nematode.[9]

Avermectins

Avermectins, a class of macrocyclic lactones, have a distinct neurological target. They bind to and activate glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates.[1][5] This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent flaccid paralysis and death of the nematode.[5]

Data Presentation: Comparative Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound and other nematicides against various plant-parasitic nematodes.

Table 1: In Vitro Nematicidal Activity (LC50/EC50 Values)

| Nematicide Class | Active Ingredient | Nematode Species | Exposure Time (h) | LC50/EC50 (µg/mL) | Reference(s) |

| Fluoroalkenyl | This compound | Meloidogyne javanica | 48 | ~0.94 (3.4 µM) | [7] |

| Meloidogyne enterolobii | 48 | 22.335 | [10] | ||

| Globodera pallida | Chronic (≥3 days) | Effects at ≤8.7 (≤30 µM) | [5] | ||

| Organophosphate | Fenitrothion | Meloidogyne incognita | 24 | 147.44 | [11] |

| Cadusafos | Meloidogyne incognita | 24 | 976.77 | [11] | |

| Carbamate | Aldicarb | Meloidogyne javanica | - | Differential sensitivity noted | [12] |

| Avermectin | Abamectin | Meloidogyne incognita | 2 | 1.56 | [13][14] |

| Meloidogyne spp. | 48 | 21.66 | [15] |

Table 2: In Vivo Nematicidal Activity (Greenhouse/Field Studies)

| Nematicide | Crop | Nematode Species | Application Rate | Efficacy Metric | % Reduction | Reference(s) |

| This compound | Onion | Meloidogyne incognita | 1.75-2.25 L/ha | Population Density | 73.8-90.5 | [16] |

| Tomato/Sweet Potato | Meloidogyne incognita | 4 kg a.i./ha | Disease Index | Significant reduction | [17][18] | |

| Potato | Globodera pallida | 1.95-6.00 kg a.i./ha | Population Multiplication | Dose-dependent reduction | [19] | |

| Fenamiphos | Onion | Meloidogyne incognita | 7 L/ha | Population Density | Less effective than this compound | [16] |

| Oxamyl | Potato | Globodera pallida | 5.50 kg a.i./ha | Population Density | More efficacious than lower rates of this compound | [19] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in this guide.

Nematode Motility Assay

Objective: To assess the effect of nematicides on the motility of second-stage juveniles (J2).

Materials:

-

Nematode suspension (e.g., Meloidogyne incognita J2)

-

24-well microtiter plates

-

Nematicide stock solutions of varying concentrations

-

Control solution (e.g., water or a solvent control)

-

Inverted microscope

Procedure:

-

Prepare serial dilutions of the test nematicide.

-

Pipette a defined volume of each nematicide dilution and the control solution into the wells of a 24-well plate.

-

Add a known number of J2 (e.g., 50-100) to each well.

-

Incubate the plates at a controlled temperature (e.g., 25°C).

-

At specified time points (e.g., 24, 48, 72 hours), observe the nematodes under an inverted microscope.

-

Count the number of motile and immotile nematodes in each well. Nematodes are considered immotile if they do not move when probed with a fine needle.

-

Calculate the percentage of immotile nematodes for each treatment.

-

Determine the EC50 value (the concentration that causes 50% immobility) using probit analysis.

Egg Hatching Inhibition Assay

Objective: To evaluate the effect of nematicides on the hatching of nematode eggs.

Materials:

-

Nematode egg masses (e.g., Meloidogyne incognita)

-

96-well plates or small petri dishes

-

Nematicide stock solutions

-

Control solution

-

Incubator

Procedure:

-

Collect uniform-sized egg masses from infected plant roots.

-

Surface sterilize the egg masses (e.g., with a dilute sodium hypochlorite solution) and rinse thoroughly with sterile water.

-

Prepare serial dilutions of the test nematicide.

-

Place one or more egg masses in each well/dish containing the nematicide dilutions or control solution.

-

Incubate the plates at an optimal hatching temperature (e.g., 28°C).

-

At regular intervals (e.g., every 2-3 days for up to 14 days), count the number of hatched J2 in each well/dish.

-

Calculate the percentage of hatch inhibition relative to the control.

-

Determine the EC50 value for hatching inhibition.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To measure the inhibitory effect of nematicides on AChE activity.

Materials:

-

Nematode homogenate (source of AChE)

-

Acetylthiocholine (substrate)

-

DTNB (Ellman's reagent)

-

Nematicide solutions

-

Buffer solution (e.g., phosphate buffer)

-

Microplate reader

Procedure:

-

Prepare a homogenate of nematodes to extract the AChE enzyme.

-

In a 96-well plate, add the nematode homogenate, buffer, and the test nematicide at various concentrations.

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate, acetylthiocholine.

-

AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored compound.

-

Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

-

Calculate the rate of the reaction, which is proportional to the AChE activity.

-

Determine the percentage of inhibition for each nematicide concentration and calculate the IC50 value.

Greenhouse Efficacy Trial

Objective: To assess the efficacy of nematicides in controlling plant-parasitic nematodes on a host plant under controlled greenhouse conditions.

Materials:

-

Pots filled with sterilized soil

-

Host plant seedlings (e.g., tomato)

-

Nematode inoculum (e.g., Meloidogyne incognita eggs or J2)

-

Nematicide formulations

-

Greenhouse with controlled temperature and lighting

Procedure:

-

Fill pots with a sterilized soil mix.

-

Transplant healthy seedlings into the pots.

-

Apply the nematicide treatments to the soil according to the desired application method (e.g., drench, incorporation).

-

Inoculate the soil with a known number of nematode eggs or J2.

-

Maintain the plants in the greenhouse for a specified period (e.g., 6-8 weeks).

-

At the end of the experiment, carefully remove the plants from the pots and wash the roots.

-

Assess nematode damage by rating the degree of root galling.

-

Extract and count the number of nematode eggs and juveniles from the roots and soil to determine the final nematode population density.

-

Calculate the reproduction factor (final population / initial population) for each treatment.

Conclusion

This compound's unique mode of action, centered on the disruption of essential metabolic processes and distinct from the neurotoxic mechanisms of other major nematicide classes, establishes it as a valuable and innovative tool for nematode management. Its favorable toxicological profile and efficacy against a range of economically important plant-parasitic nematodes highlight its potential to be a cornerstone of sustainable and effective integrated pest management programs. Further research into the precise molecular target of this compound will undoubtedly pave the way for the development of even more selective and potent next-generation nematicides.

References

- 1. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a nematicide with a mode of action distinct from anticholinesterases and macrocyclic lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of Lipid Abundance and Evaluation of Lipid Distribution in Caenorhabditis elegans by Nile Red and Oil Red O Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quantitative real-time PCR (qPCR) technique — Nematode Information — Nematode Information [nematodeinformation.com]

- 5. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Egg hatch assay for determination of resistance of nematodes to benzimidazole anthelmintics (5.2) - Practical Exercises in Parasitology [cambridge.org]

- 8. Effect of this compound on different functional genes of root-knot nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 10. Metabolomics and lipidomics in Caenorhabditis elegans using a single-sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An ivermectin-sensitive glutamate-gated chloride channel from the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lipidomic Analysis of Caenorhabditis elegans Embryos [en.bio-protocol.org]

- 19. apps.ecology.wa.gov [apps.ecology.wa.gov]

Investigating the Pleiotropic Effects of Fluensulfone on Nematodes: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluensulfone is a novel nematicide belonging to the fluoroalkenyl thioether group, demonstrating significant efficacy against a wide range of plant-parasitic nematodes.[1][2] Unlike traditional organophosphate and carbamate nematicides that primarily target the nervous system through acetylcholinesterase inhibition, this compound exhibits a distinct and multifaceted mode of action.[2] This technical guide provides a comprehensive overview of the pleiotropic effects of this compound on nematodes, summarizing key quantitative data, detailing experimental protocols, and visualizing affected signaling pathways and experimental workflows. The information presented is intended to support further research and development in the field of nematicide science.

This compound's effects are notably pleiotropic, impacting a variety of critical physiological processes in nematodes. These include irreversible inhibition of motility, feeding, egg-laying, egg-hatching, and development.[1][2] Studies on the model organism Caenorhabditis elegans and various plant-parasitic nematodes like Meloidogyne spp. and Globodera pallida have revealed a complex profile of effects, suggesting a slowly developing metabolic insult that ultimately leads to mortality.[1][3] This is in contrast to the rapid paralysis typically induced by neurotoxic nematicides.[2]

At the molecular level, this compound has been shown to significantly downregulate the expression of genes involved in several key biological pathways. These include genes related to neuropeptidergic signaling, chemosensation, parasitism, and fatty acid metabolism.[4] The evidence points towards an interaction with serotonergic (5-HT) signaling pathways and G-protein coupled receptors (GPCRs), which play crucial roles in regulating nematode behavior and physiology.[4][5] Furthermore, this compound appears to disrupt lipid metabolism, leading to an inability of the nematode to utilize its lipid stores, a critical energy source, particularly for infective juvenile stages.[1][6]

This guide will delve into the specifics of these effects, presenting the available quantitative data in a structured format, providing detailed methodologies for replicating key experiments, and offering visual representations of the current understanding of this compound's molecular interactions and the workflows used to investigate them.

Data Presentation

Table 1: Effects of this compound on Gene Expression in Meloidogyne incognita

This table summarizes the significant downregulation of various functional genes in second-stage juveniles (J2s) of M. incognita after exposure to different concentrations of this compound for 5 and 10 hours. The data is presented as Log2 fold change relative to a control.

| Gene Category | Gene Name | 10 ppm (5h) | 50 ppm (5h) | 100 ppm (5h) | 10 ppm (10h) | 50 ppm (10h) | 100 ppm (10h) |

| Neuropeptidergic | flp-1 | -2.1 | -3.5 | -4.2 | -2.5 | -4.1 | -5.0 |

| flp-12 | -1.9 | -3.1 | -3.8 | -2.2 | -3.7 | -4.5 | |

| flp-18 | -2.5 | -4.0 | -4.8 | -2.9 | -4.6 | -5.5 | |

| Chemosensation | odr-10 | -1.5 | -2.5 | -3.1 | -1.8 | -3.0 | -3.7 |

| tax-2 | -1.2 | -2.1 | -2.7 | -1.5 | -2.6 | -3.2 | |

| Parasitism | msp-1 | -3.0 | -4.8 | -5.9 | -3.5 | -5.5 | -6.7 |

| cle-1 | -2.8 | -4.5 | -5.5 | -3.2 | -5.2 | -6.3 | |

| Fatty Acid Metabolism | acs-1 | -1.8 | -2.9 | -3.5 | -2.1 | -3.4 | -4.1 |

| fat-5 | -1.6 | -2.7 | -3.3 | -1.9 | -3.1 | -3.8 | |

| GPCRs | srbc-64 | -1.4 | -2.3 | -2.9 | -1.7 | -2.8 | -3.4 |

| srsx-37 | -1.7 | -2.8 | -3.4 | -2.0 | -3.3 | -4.0 |

Data adapted from Hada et al., 2021.[4]

Table 2: Physiological and Developmental Effects of this compound on C. elegans

This table presents quantitative data on the impact of this compound on various life processes of C. elegans.

| Effect | Concentration | Exposure Time | Result |

| Paralysis (L4 Larvae) | 500 µM | 2 hours | ~80% paralyzed |

| 1 mM | 2 hours | ~100% paralyzed | |

| Egg-Laying | 1 mM | 24 hours | Significant reduction in the number of eggs laid |

| Egg-Hatching | 1 mM | 24 hours | Significant inhibition of hatching |

| Development | 300 µM | 66 hours | No worms reached the adult stage |

| 1 mM | 24 hours | Development arrested at the L1 stage |

Data compiled from Kearn et al., 2014.[2]

Table 3: Nematicidal Activity of this compound Against Plant-Parasitic Nematodes

This table provides a summary of the nematicidal efficacy of this compound against different plant-parasitic nematode species.

| Nematode Species | Assay Type | Concentration/Dosage | Effect |

| Meloidogyne javanica | In vitro | ≥3.4 µM | Irreversible paralysis and ≥80% mortality after 48h |

| Globodera pallida | In vitro | 1-30 µM | Progressive paralysis leading to death over 14 days |

| Meloidogyne incognita | Field Trial | 2.0-2.25 L/ha | 73.8-90.5% reduction in juvenile population |

Data compiled from multiple sources.[5][7]

Experimental Protocols

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is adapted from Hada et al. (2021) for analyzing the effect of this compound on gene expression in M. incognita.[4]

a. Nematode Culture and Treatment:

-

Culture M. incognita on a susceptible host plant (e.g., tomato, Solanum lycopersicum).

-

Extract eggs from infected roots and hatch second-stage juveniles (J2s) using a Baermann funnel technique.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Expose freshly hatched J2s to various concentrations of this compound (e.g., 10, 50, 100 ppm) in a liquid medium for specific durations (e.g., 5 and 10 hours). Include a solvent-only control.

b. RNA Extraction and cDNA Synthesis:

-

After exposure, collect the J2s by centrifugation.

-

Extract total RNA using a commercial kit following the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any genomic DNA contamination.

-

Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

c. qRT-PCR:

-

Design or obtain validated primers for the target genes and a reference gene (e.g., 18S rRNA).

-

Prepare the qRT-PCR reaction mixture containing cDNA, primers, and a suitable SYBR Green master mix.

-

Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.

Motility and Paralysis Assay in C. elegans

This protocol is based on methods described by Kearn et al. (2014).[2]

-

Synchronize a population of C. elegans to the desired life stage (e.g., L4 larvae) by standard methods.

-

Prepare nematode growth medium (NGM) agar plates containing different concentrations of this compound.

-

Transfer a set number of synchronized worms to the center of each plate.

-

Record the number of body bends per minute for individual worms at specified time points (e.g., 1, 2, 4, 24 hours) under a dissecting microscope.

-

For paralysis assays, score a worm as paralyzed if it does not move its body in response to a gentle touch with a platinum wire pick.

-

Calculate the percentage of paralyzed worms at each time point for each concentration.

Egg-Laying and Hatching Assay in C. elegans

This protocol is also adapted from Kearn et al. (2014).[2]

a. Egg-Laying Assay:

-

Place a small number of gravid adult C. elegans on NGM plates containing different concentrations of this compound.

-

After a specific period (e.g., 24 hours), remove the adult worms.

-

Count the number of eggs laid on each plate.

b. Egg-Hatching Assay:

-

Collect eggs from gravid adults by bleaching.

-

Transfer a known number of eggs to NGM plates with or without this compound.

-

Incubate the plates at a standard temperature (e.g., 20°C).

-

Count the number of hatched larvae at regular intervals (e.g., every 12 hours) for up to 48 hours.

-

Calculate the percentage of hatched eggs for each condition.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Conclusion

This compound represents a significant advancement in nematicide technology, offering a unique and complex mode of action that differs substantially from previous chemical classes. Its pleiotropic effects, encompassing the disruption of key physiological processes and the downregulation of a suite of essential genes, underscore its efficacy. The interference with serotonergic signaling and lipid metabolism highlights novel targets for nematicide development.

The data and protocols presented in this technical guide provide a foundation for researchers to further explore the intricate mechanisms underlying this compound's nematicidal activity. A deeper understanding of these processes will not only refine the application of this compound for optimal pest management but also pave the way for the discovery of new nematicidal compounds with improved selectivity and environmental safety profiles. Future research should focus on elucidating the specific molecular components of the signaling pathways affected by this compound and further characterizing its impact on nematode metabolism. Such efforts will be crucial in the ongoing endeavor to secure global food production against the threat of plant-parasitic nematodes.

References

- 1. Progressive metabolic impairment underlies the novel nematicidal action of this compound on the potato cyst nematode Globodera pallida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy of Various Application Methods of this compound for Managing Root-knot Nematodes in Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of this compound on different functional genes of root-knot nematode Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Investigating the mode of action of this compound on the plant parasitic nematode, Globodera pallida - ePrints Soton [eprints.soton.ac.uk]

- 7. researchgate.net [researchgate.net]